molecular formula C11H22N2O3 B3335757 [1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester CAS No. 1353962-98-7

[1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester

Cat. No.: B3335757
CAS No.: 1353962-98-7
M. Wt: 230.30 g/mol
InChI Key: DOMSTDORSJARAX-UHFFFAOYSA-N
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Description

[1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester: is a chemical compound that belongs to the class of carbamates It features a pyrrolidine ring substituted with a hydroxyethyl group and a tert-butyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester typically involves the reaction of pyrrolidine derivatives with tert-butyl chloroformate in the presence of a base. The hydroxyethyl group can be introduced through nucleophilic substitution reactions using appropriate hydroxyethylating agents.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds, purification steps, and final esterification reactions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyethyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the ester moiety can be reduced to form alcohols.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions to introduce various functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as alkoxides or amines.

Major Products:

  • Oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids.
  • Reduction of the ester moiety can produce alcohols.
  • Substitution reactions can introduce a variety of functional groups, depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Acts as a precursor for the preparation of various functionalized pyrrolidine derivatives.

Biology:

  • Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a potential drug candidate due to its ability to interact with biological targets.
  • Studied for its pharmacokinetic properties and metabolic stability.

Industry:

  • Utilized in the development of specialty chemicals and materials.
  • Employed in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of [1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological macromolecules, while the pyrrolidine ring can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    tert-Butyl carbamate: A simpler carbamate with similar ester functionality.

    N-Boc-hydroxylamine: Contains a tert-butyl ester group and is used in similar synthetic applications.

    Methyl carbamate: Another carbamate derivative with different alkyl substitution.

Uniqueness:

  • The presence of both a hydroxyethyl group and a pyrrolidine ring in [1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester provides unique chemical properties and reactivity.
  • Its ability to undergo diverse chemical reactions and form various derivatives makes it a versatile compound in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

tert-butyl N-[1-(2-hydroxyethyl)pyrrolidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)12-9-4-5-13(8-9)6-7-14/h9,14H,4-8H2,1-3H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOMSTDORSJARAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101137215
Record name Carbamic acid, N-[1-(2-hydroxyethyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101137215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353962-98-7
Record name Carbamic acid, N-[1-(2-hydroxyethyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353962-98-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[1-(2-hydroxyethyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101137215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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